molecular formula C18H22N4O4 B2736386 N-(sec-butyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide CAS No. 1207016-72-5

N-(sec-butyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide

Cat. No.: B2736386
CAS No.: 1207016-72-5
M. Wt: 358.398
InChI Key: XTRMVWBWEGBNGW-UHFFFAOYSA-N
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Description

“N-(sec-butyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide” is a complex organic compound. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The compound also contains a pyrimidone ring and an acetamide group.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole ring, possibly through a Fischer indole synthesis or similar method . The pyrimidone ring could potentially be formed through a condensation reaction .


Molecular Structure Analysis

The molecular formula of this compound is C18H22N4O4, and its molecular weight is 358.398.

Scientific Research Applications

Chiral Separation and Configuration Assignment

  • Rossi et al. (2016) achieved chiral separation of enantiomeric couples of potential A3 adenosine receptor antagonists, applying chiroptical spectroscopies and DFT calculations for absolute configuration assignment, enhancing understanding of stereoselective biological activities (Rossi et al., 2016).

Molecular Docking and Anti-inflammatory Activity

  • Al-Ostoot et al. (2020) synthesized a new indole acetamide derivative and confirmed its anti-inflammatory activity through in silico modeling, targeting COX-1 and COX-2 domains. This study expands the potential therapeutic applications of similar compounds (Al-Ostoot et al., 2020).

Synthesis of Novel Compounds with Biological Activities

  • Debnath and Ganguly (2015) synthesized a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives and evaluated them for their antibacterial and antifungal activities, highlighting the antimicrobial potential of acetamide derivatives (Debnath & Ganguly, 2015).

Antioxidant Properties

  • Gopi and Dhanaraju (2020) synthesized novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and evaluated their antioxidant activity, demonstrating the importance of acetamide derivatives in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

Future Directions

Future research on this compound could involve synthesizing it and studying its physical and chemical properties, as well as its potential biological activity. It could be interesting to see if it has any pharmaceutical applications, given the biological activity of many other indole-containing compounds .

Properties

IUPAC Name

N-butan-2-yl-2-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-5-10(2)20-15(23)8-22-9-19-16-11-6-13(25-3)14(26-4)7-12(11)21-17(16)18(22)24/h6-7,9-10,21H,5,8H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRMVWBWEGBNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1C=NC2=C(C1=O)NC3=CC(=C(C=C32)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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